Imidazo[1,2-a]pyrazine-6-carboxylic acid
CAS No.: 788819-82-9
Cat. No.: VC8137039
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyrazine-6-carboxylic acid - 788819-82-9](/images/structure/VC8137039.png)
Specification
CAS No. | 788819-82-9 |
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Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | imidazo[1,2-a]pyrazine-6-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12) |
Standard InChI Key | WKXHAUMBJWTEHH-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=CC2=N1)C(=O)O |
Canonical SMILES | C1=CN2C=C(N=CC2=N1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Imidazo[1,2-a]pyrazine-6-carboxylic acid belongs to the imidazopyrazine family, with the systematic IUPAC name imidazo[1,2-a]pyrazine-6-carboxylic acid. Its molecular formula is C₇H₅N₃O₂, and it has a molecular weight of 163.13 g/mol . Key structural identifiers include:
Property | Value | Source |
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SMILES | C1=CN2C=C(N=CC2=N1)C(=O)O | PubChem |
InChI Key | WKXHAUMBJWTEHH-UHFFFAOYSA-N | Sigma Aldrich |
Melting Point | 240–245°C (decomposes) | MSE Supplies |
Purity (HPLC) | ≥97% | Calpac Lab |
The planar fused-ring system enables π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .
Synthesis and Optimization Strategies
Core Synthetic Routes
The synthesis typically involves cyclocondensation of 2-aminopyrazine with α-halocarbonyl precursors. A representative protocol includes:
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Cyclization: Reacting 2-aminopyrazine with chloroacetaldehyde in ethanol/water at 90°C for 16 hours to form ethyl imidazo[1,2-a]pyrazine-6-carboxylate .
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Hydrolysis: Treating the ester intermediate with aqueous NaOH to yield the carboxylic acid .
Key Reaction Parameters:
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Solvent: Ethanol/water mixtures (3:1 ratio) optimize yield .
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Catalysts: Potassium carbonate enhances cyclization efficiency.
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Yield: 60–75% after purification via reverse-phase chromatography .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to improve reproducibility, with tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate. Automated systems achieve batch-to-batch consistency, ensuring >95% purity for pharmaceutical applications .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderate in DMSO (25 mg/mL) and PBS (pH 7.4, 5 mg/mL) .
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Stability: Stable at 2–8°C under inert gas; degrades upon prolonged exposure to light .
Spectroscopic Data
Technique | Key Signals | Reference |
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¹H NMR (DMSO-d₆) | δ 8.95 (s, 1H, H-2), 8.30 (d, J=5 Hz, 1H, H-8), 7.85 (s, 1H, H-3) | |
IR (KBr) | 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N) | |
ESI-MS | m/z 164.03 [M+H]⁺ |
Biological Activity and Therapeutic Applications
Kinase Inhibition
Imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives exhibit potent inhibition of Adaptor-Associated Kinase 1 (AAK1), a regulator of synaptic vesicle trafficking. In murine models, AAK1 inhibition reduced neuropathic pain responses by 40% compared to controls .
Antimicrobial Activity
Brominated analogs (e.g., 3-bromo derivatives) demonstrate MIC ≤0.006 μM against Mycobacterium tuberculosis H37Rv, surpassing first-line agents like isoniazid . The carboxylic acid moiety enhances target binding through electrostatic interactions with bacterial ATP-binding pockets.
Pharmacokinetic and Toxicity Profiles
In Vivo Studies
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Bioavailability: 22% in male BALB/c mice after oral administration (50 mg/kg) .
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Half-Life: 3.2 hours (IV) vs. 5.8 hours (PO), indicating moderate hepatic clearance .
Toxicity Data
Model | LD₅₀ (mg/kg) | Adverse Effects | Reference |
---|---|---|---|
Mouse (IV) | 120 | Hepatotoxicity at ≥100 mg/kg | |
HEK293 Cells | IC₅₀ = 280 μM | Mitochondrial membrane depolarization |
Research Challenges and Future Directions
Synthetic Limitations
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Low Yields: Cyclization side products (e.g., regioisomers) reduce efficiency .
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Purification: High polarity necessitates specialized chromatography, increasing costs .
Therapeutic Optimization
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